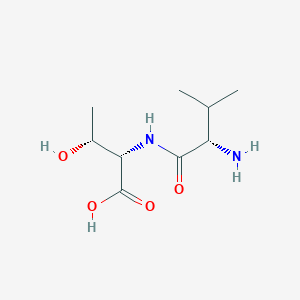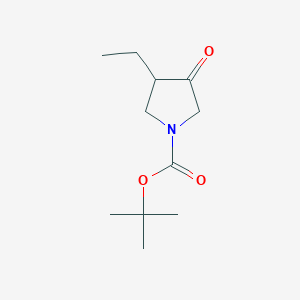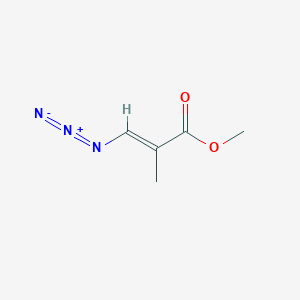
Methyl (E)-3-azido-2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number, PubChem ID, etc. It also includes the compound’s appearance (solid, liquid, color, etc.) and odor if applicable .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, etc .科学的研究の応用
Synthesis of Polyfunctional Heterocyclic Systems
Research has shown that compounds structurally related to Methyl (E)-3-azido-2-methylprop-2-enoate, such as Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, serve as versatile synthons for the preparation of polysubstituted heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more, highlighting their importance in the synthesis of complex organic molecules (Pizzioli et al., 1998).
Reactivity and Decomposition Studies
The reactivity of azido compounds, particularly those with β-substituents, has been studied to understand their stability and reaction pathways. For instance, Methyl (2E)-3-[5-(azidomethyl)-2,2-diethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate and its derivatives have been examined for their unusual decomposition reactions, contributing to the broader understanding of azido compound chemistry (Gimalova et al., 2013).
Intermolecular Cycloaddition Reactions
Azido compounds are pivotal in 1,3-cycloaddition reactions, which are crucial for constructing novel organic frameworks. Studies on the intermolecular cycloaddition of azido(2-heteroaryl)methanones with activated olefins, including compounds similar to this compound, have led to the development of new synthetic methodologies for heterocyclic compounds (Zanirato, 2002).
Photocatalytic Applications
Azido compounds, due to their unique reactivity, have also found applications in photocatalysis. For example, the study of photo-isomerization of azadirachtin, a natural product, under UV light has provided insights into the manipulation of molecular structures for enhanced biological activity or stability. This research indirectly supports the potential utility of azido compounds like this compound in materials science and photocatalysis (Johnson et al., 1994).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl (E)-3-azido-2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4(3-7-8-6)5(9)10-2/h3H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLLKWKPHBXQD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN=[N+]=[N-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\N=[N+]=[N-])/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701390.png)
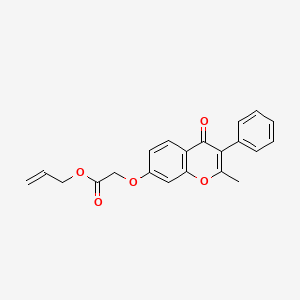
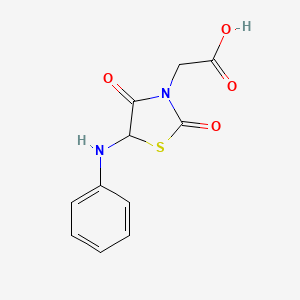
![3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2701397.png)

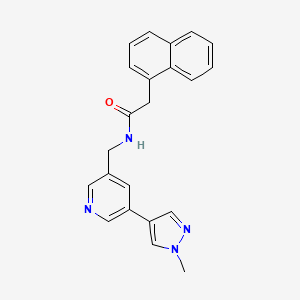
![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2701401.png)
![3-((2,5-dimethylbenzyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2701402.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2701403.png)

![N-(4-ethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701405.png)
